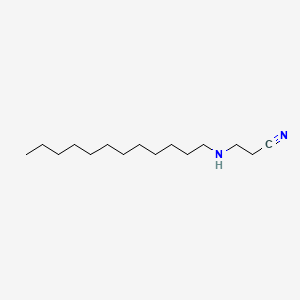

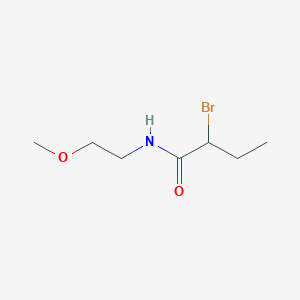

1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid” is a compound with the CAS Number: 1217501-20-6 and a molecular weight of 228.06 . It’s stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” were not found, a related compound, “1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid”, is mentioned in the context of protodeboronation of alkyl boronic esters .

Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)urea” is C7H16N2O3 with an average mass of 176.214 Da .

Physical And Chemical Properties Analysis

“1-(2,2-Diethoxyethyl)urea” has a density of 1.1±0.1 g/cm3, a boiling point of 258.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

科学的研究の応用

Antileishmanial and Antimalarial Applications

Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrazole-bearing compounds, including “1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results or Outcomes

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Synthesis of Tetrahydroisoquinoline Derivatives

Scientific Field

Organic Chemistry

Summary of the Application

The compound “1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Methods of Application or Experimental Procedures

The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Results or Outcomes

The synthesis resulted in the successful production of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Safety And Hazards

将来の方向性

特性

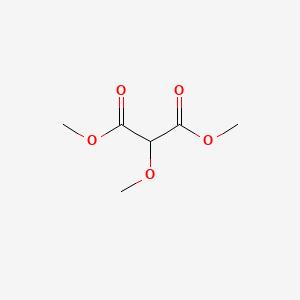

IUPAC Name |

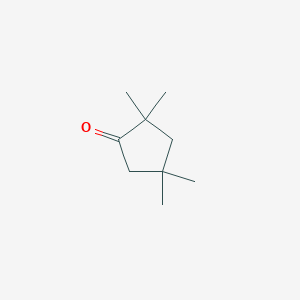

1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-11(15-6-2)8-13-10(4)7-9(3)12-13/h7,11H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADNAQKXUCTGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=CC(=N1)C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)